molecular formula C7H6ClIO2S B3316275 3-iodo-4-methylbenzene-1-sulfonyl chloride CAS No. 953725-14-9

3-iodo-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B3316275
CAS No.: 953725-14-9
M. Wt: 316.54 g/mol
InChI Key: ZEXWBLNNMZWGDT-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzene-1-sulfonyl chloride (: 953725-14-9) is a high-purity organosulfur compound supplied for chemical synthesis and research applications. With the molecular formula C₇H₆ClIO₂S and a molecular weight of 316.54 g/mol, this compound serves as a versatile bifunctional intermediate in organic synthesis . Its structure features both a reactive sulfonyl chloride group and an iodine substituent on the aromatic ring, enabling its use in successive coupling and substitution reactions. A primary research application of this compound is in the synthesis of valuable β-iodovinyl sulfones. These compounds are significant building blocks in medicinal chemistry, agrochemical research, and materials science . Specifically, arenesulfonyl iodides derived from this compound can undergo efficient iodosulfonylation of internal alkynes under red light irradiation (λmax 625 nm) to produce (E)-β-iodovinyl sulfones in high yields and with excellent regioselectivity . The iodine atom on the benzenesulfonyl chloride scaffold also makes it a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse carbon-based substituents. As an organic building block, it is commonly used to synthesize sulfonamides through reactions with various amines. This product is classified as a dangerous good (UN# 3265, Class 8) and must be handled with care. It carries the hazard statement H314, indicating it causes severe skin burns and eye damage . The recommended precautionary measures include wearing protective gloves and eye/face protection and working under suitable ventilation . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXWBLNNMZWGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 3 Iodo 4 Methylbenzene 1 Sulfonyl Chloride

Precursor Synthesis and Regioselective Halogenation Strategies

The successful synthesis of 3-iodo-4-methylbenzene-1-sulfonyl chloride is highly dependent on the strategic and regioselective introduction of the iodine atom onto the 4-methylbenzene (toluene) framework. The directing effects of the substituents on the aromatic ring are the paramount consideration in designing an efficient synthesis. The most logical approach involves the iodination of a toluene (B28343) derivative where a pre-existing group directs the incoming iodine to the desired position 3.

Controlled Iodination Techniques for Toluene Derivatives as Precursors

A highly effective strategy for the synthesis of the target compound involves the electrophilic iodination of a precursor such as p-toluenesulfonyl chloride or p-toluenesulfonic acid. In this scenario, the sulfonyl group (-SO₃H or -SO₂Cl) is a deactivating and meta-directing group. This electronic influence guides the incoming electrophilic iodine to position 3, which is meta to the sulfonyl group, thus ensuring the correct isomer is formed.

A common method involves the reaction of the starting material with elemental iodine (I₂) in the presence of a strong oxidizing agent. Oxidants such as nitric acid or hydrogen peroxide are used to generate a more potent iodinating species in situ. This direct iodination of 4-methylbenzenesulfonyl chloride represents a streamlined approach to the desired this compound.

Development of Highly Regioselective Iodination Protocols

Research into aromatic C-H iodination has produced several highly regioselective protocols that can be adapted for the synthesis of complex iodoarenes. nih.gov These advanced methods offer mild conditions and high functional group tolerance, overcoming the often harsh conditions of traditional iodination reactions. nih.gov

One prominent method involves the use of N-iodosuccinimide (NIS) as the iodine source, activated by a catalytic amount of a Lewis acid such as iron(III) chloride (FeCl₃). This system allows for the efficient and rapid iodination of a wide range of arenes under mild conditions. acs.org The use of an ionic liquid can further accelerate the reaction and act as a recyclable solvent. acs.org

Another powerful strategy employs a combination of elemental iodine with various silver salts. Reagents like silver sulfate (B86663) (Ag₂SO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver hexafluoroantimonate (AgSbF₆) can activate iodine for electrophilic substitution. nih.gov These systems have demonstrated high regioselectivity in the iodination of substituted arenes, with the selectivity being influenced by the choice of silver salt and solvent. nih.govuky.edu While these methods have been primarily demonstrated on phenols, anilines, and chloroarenes, the principles can be applied to achieve desired regioselectivity on other substituted systems. nih.govuky.edu

Table 1: Comparison of Modern Regioselective Iodination Protocols

Reagent System Substrate Type Key Features & Selectivity Citations
NIS / Iron(III) Catalyst Activated Arenes Rapid, highly regioselective, mild conditions, compatible with ionic liquids. acs.org
I₂ / Silver Salts (e.g., Ag₂SO₄, AgSbF₆) Phenols, Anisoles, Chloroarenes High regioselectivity, tunable by solvent and counter-ion, provides valuable iodoarene intermediates. nih.govuky.edu
I₂ / Oxidizing Agents (e.g., H₂O₂, CrO₃) General Arenes Generates reactive iodonium (B1229267) species, can lead to over-iodination in electron-rich arenes. nih.govnih.gov

Advanced Chlorosulfonation Approaches to the Sulfonyl Chloride Moiety

An alternative, though often less direct, synthetic route involves the introduction of the sulfonyl chloride moiety onto a pre-existing iodo-substituted toluene. This requires careful consideration of the directing effects of the iodine and methyl groups.

Direct Chlorosulfonation of Substituted Aromatic Systems

The direct chlorosulfonation of an aromatic ring is a common method for synthesizing arenesulfonyl chlorides, typically employing chlorosulfonic acid (ClSO₃H). mdpi.com In the context of synthesizing this compound, the precursor would be 4-iodotoluene (B166478). However, this approach faces significant regiochemical challenges. Both the methyl group and the iodine atom are ortho-, para-directing groups. Therefore, electrophilic attack by the chlorosulfonyl group would be directed to position 2 (ortho to both the methyl and iodo groups), leading to the formation of the undesired 4-iodo-3-methylbenzene-1-sulfonyl chloride isomer. Consequently, the direct chlorosulfonation of 4-iodotoluene is not a viable primary route for obtaining the target compound.

Optimized Conversion Pathways from Arenesulfonic Acids and their Salts

This pathway is most relevant when the synthesis proceeds via the formation of 3-iodo-4-methylbenzenesulfonic acid. This intermediate would typically be prepared via the regioselective iodination of p-toluenesulfonic acid, as discussed in section 2.1.1. Once the arenesulfonic acid is obtained, it can be efficiently converted to the corresponding sulfonyl chloride.

This transformation is a standard procedure in organic synthesis, commonly achieved by treating the sulfonic acid or its sodium salt with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are widely used for this conversion, affording the desired this compound in good yield.

Mechanistic Insights into Oxidative Chlorosulfonation Reactions

Modern synthetic chemistry offers advanced methods for the preparation of arenesulfonyl chlorides via oxidative chlorination, bypassing the need for sulfonic acid intermediates or direct chlorosulfonation. These methods start from more reduced sulfur-containing compounds, such as aryl thiols (mercaptans) or disulfides.

A particularly mild and efficient protocol uses 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a dual-function reagent. lookchem.comresearchgate.net DCDMH acts as both the oxidant and the source of chlorine, converting aryl thiols or disulfides directly into arenesulfonyl chlorides in high yields. lookchem.com The reaction is often performed in an aqueous acetonitrile (B52724) solvent system under mild conditions, demonstrating broad substrate scope. lookchem.comresearchgate.net Other N-chloro reagents like N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) have also been employed for this transformation. researchgate.net The mechanism involves the oxidation of the sulfur species and concurrent chlorination to form the sulfonyl chloride.

Table 2: Reagents for Oxidative Chlorination of Aryl Thiols/Disulfides

Reagent Typical Conditions Advantages Citations
DCDMH Aqueous Acetonitrile, 5°C to RT Mild, efficient, good to excellent yields, broad substrate scope. lookchem.comresearchgate.net
NCS / TCCA Various Mild conditions, good functional group compatibility, alternative to hypochlorite-based methods. researchgate.net
H₂O₂ / HCl in TFE Ambient Temperature Converts aryl iodides to aryliodine(III) dichlorides, a related oxidative halogenation. nih.gov
SO₂Cl₂ CH₂Cl₂–HOAc–H₂O, 5°C Effective for some substrates but can be less selective. lookchem.com

Modified Sandmeyer-Type Reactions for Aromatic Sulfonyl Chloride Formation

The Sandmeyer reaction, historically a method to substitute an aromatic amino group with a halide or cyano group via a diazonium salt intermediate, has been adapted for chlorosulfonylation. The classical approach, first detailed by Meerwein, involves reacting a diazonium salt with sulfur dioxide in the presence of a copper catalyst. acs.orgmpg.deacs.org However, this method often requires pre-cooling to low temperatures (below 5°C) and the use of concentrated sulfur dioxide solutions in glacial acetic acid to achieve moderate to good yields. acs.orgmpg.de The process can be hampered by the poor solubility of diazonium salts in the reaction medium and the potential for hydrolysis of the product sulfonyl chloride back to sulfonic acid. acs.orgmpg.de

Modern modifications have sought to overcome these limitations, focusing on milder conditions, safer reagents, and improved yields. A significant advancement involves the use of totally aqueous acidic conditions for both the generation of the diazonium ion and its subsequent reaction. acs.org This approach, utilizing thionyl chloride as an in situ source of sulfur dioxide, offers considerable advantages over methods that rely on acetic acid and minimal water content. acs.org For electron-deficient or electron-neutral aryl systems, this aqueous process allows the product sulfonyl chloride to precipitate directly from the reaction mixture in high yield and quality, simplifying isolation. acs.org

The critical first step in the Sandmeyer-type synthesis of this compound is the conversion of the corresponding aromatic amine, 3-iodo-4-methylaniline, into a diazonium salt. This process, known as diazotization, is typically achieved by treating the amine with a nitrite (B80452) source, such as sodium nitrite or an alkyl nitrite (e.g., tert-butyl nitrite), in the presence of a strong acid like hydrochloric acid. acs.orgnih.gov

Recent protocols have focused on generating the highly energetic diazonium intermediate in situ to avoid its accumulation, thereby enhancing the safety and operational simplicity of the procedure. acs.orgorganic-chemistry.org In a typical modern setup, the starting aniline (B41778) is mixed with an acid, a solvent like acetonitrile, a sulfur dioxide surrogate, and a catalyst. nih.govacs.org The diazotizing agent, for instance, tert-butyl nitrite, is then added slowly to the mixture. nih.govacs.org This ensures that the diazonium salt is consumed as it is formed, reacting immediately to yield the sulfonyl chloride. acs.org This approach has been successfully scaled up, demonstrating its robustness for larger-scale preparations. acs.orgorganic-chemistry.org

The efficiency of the Sandmeyer chlorosulfonylation is highly dependent on the catalytic system and reaction conditions. Copper salts, particularly copper(I) chloride (CuCl) or copper(II) chloride (CuCl2), are the conventional catalysts, facilitating the single electron transfer (SET) required for the transformation of the diazonium salt into an aryl radical. acs.orgmpg.de This aryl radical then reacts with sulfur dioxide to form a sulfonyl radical, which subsequently abstracts a chlorine atom to yield the final arenesulfonyl chloride product. acs.org

To improve upon the classic system, researchers have explored various strategies:

SO2 Surrogates: Gaseous sulfur dioxide is hazardous and difficult to handle. A significant innovation is the use of stable, solid SO2 surrogates. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) has proven to be an effective substitute, releasing SO2 under the reaction conditions. nih.govacs.orgorganic-chemistry.org This allows the reaction to be performed without the need for specialized gas handling equipment, making the process more convenient and safer. organic-chemistry.org

Photocatalysis: A transition metal-free approach utilizes heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), under visible light irradiation. acs.orgnih.gov In this system, the photocatalyst promotes the reduction of the arenediazonium salt to an aryl radical. acs.org The necessary sulfur dioxide and chloride ions can be generated in situ from the hydrolysis of thionyl chloride. nih.gov This method operates at room temperature, tolerates a wide range of functional groups, and provides good to excellent yields (50-95%). acs.orgnih.gov

Catalytic System SO2 Source Key Conditions Advantages Reference
Copper(II) ChlorideDABSOAcetonitrile, aq. HCl, tert-butyl nitrite, room temp.Safe, scalable, in situ diazonium formation nih.gov, acs.org, organic-chemistry.org
Copper(I) ChlorideThionyl ChlorideAqueous acidic mediumGood for electron-deficient/neutral rings, product precipitation acs.org
K-PHI (photocatalyst)Thionyl Chloride/H2OAcetonitrile, visible light, room temp.Metal-free, mild conditions, high functional group tolerance acs.org, nih.gov

These advanced catalytic systems and optimized conditions represent a significant leap forward, enabling higher yields and broader applicability for the synthesis of complex molecules like this compound.

Sustainable and Green Chemistry Innovations in Sulfonyl Chloride Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonyl chlorides. The focus is on reducing hazardous waste, avoiding toxic reagents, and improving energy efficiency.

One notable green approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides and thiourea. organic-chemistry.orgresearchgate.net This method avoids malodorous thiols and harsh reagents, proceeding under mild conditions. organic-chemistry.org A key sustainable feature is the ability to recycle the succinimide (B58015) byproduct back into the starting reagent, NCS, using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net

Another sustainable strategy focuses on performing reactions in environmentally benign solvents, like water. rsc.orgrsc.org Oxyhalogenation of thiols and disulfides using oxone and a halide source (e.g., KCl) in water provides a simple and rapid method for synthesizing sulfonyl chlorides. rsc.org This process is efficient and avoids the use of volatile organic solvents.

Photocatalysis, as mentioned previously, is inherently a green technology as it utilizes light, a renewable energy source, to drive chemical reactions under mild conditions. acs.orgmpg.de The use of a heterogeneous, recyclable catalyst like K-PHI further enhances its environmental credentials. acs.orgnih.gov

Recent developments have also targeted the synthesis of sulfonyl fluorides, closely related to sulfonyl chlorides, using safe and low-cost reagents. One such method reacts thiols or disulfides with SHC5® and potassium fluoride (B91410) (KF), producing only non-toxic sodium and potassium salts as byproducts. sciencedaily.com While this produces sulfonyl fluorides, the underlying principles of using safer reagents and minimizing toxic byproducts are directly applicable to the broader field of sulfonyl halide synthesis. sciencedaily.com

Green Innovation Key Reagents Solvent Sustainability Feature Reference
NCS ChlorosulfonationS-alkylisothiourea salts, NCSAcetonitrile/WaterRecyclable byproduct (succinimide) organic-chemistry.org, researchgate.net
Aqueous OxyhalogenationThiols/Disulfides, Oxone, KClWaterUse of water as a green solvent rsc.org
Heterogeneous PhotocatalysisArenediazonium salts, K-PHIAcetonitrileMetal-free, visible light energy, mild conditions acs.org, nih.gov
Oxidative ChlorinationThiols, NaDCC·2H2OSustainable SolventsIn-situ generation and reaction, eco-friendly solvents rsc.org

These innovative and sustainable methodologies are paving the way for the environmentally responsible production of important chemical intermediates like this compound.

Mechanistic Elucidation and Reactivity Profile of 3 Iodo 4 Methylbenzene 1 Sulfonyl Chloride

Detailed Investigations into Nucleophilic Substitution Reactions at the Sulfonyl Center

Comprehensive kinetic and spectroscopic analyses detailing the pathways of sulfonamide formation from 3-iodo-4-methylbenzene-1-sulfonyl chloride are not extensively documented in accessible literature. While the general mechanism of sulfonamide formation from sulfonyl chlorides and amines is well-established, specific rate constants, activation parameters, and spectroscopic data for the reactions of this particular iodo-substituted compound are not available. Such studies would be crucial for understanding the electronic and steric influence of the iodine and methyl substituents on the reactivity of the sulfonyl chloride group.

Mechanism of Sulfonate Ester Synthesis and Related Solvolysis Kinetics

The synthesis of sulfonate esters from arenesulfonyl chlorides and alcohols is a fundamental transformation. youtube.com The mechanism is generally considered to be bimolecular (SN2) in nature. researchgate.net Studies on the solvolysis of various arenesulfonyl chlorides have been conducted to elucidate the influence of substituents on the reaction rates. researchgate.netmanchester.ac.ukacs.org For instance, the solvolysis rates of benzenesulfonyl chloride and its p-nitro and p-methyl derivatives have been compared, showing that both electron-donating and electron-withdrawing groups can affect the reaction kinetics. researchgate.netmanchester.ac.uk However, specific kinetic data for the solvolysis of this compound, which would provide insight into the combined electronic and steric effects of the iodine and methyl groups, are not reported in the available literature.

Advanced Approaches for Sulfone Generation via Organometallic Reagents

The synthesis of sulfones can be achieved through the reaction of sulfonyl chlorides with organometallic reagents. While general methods exist for the synthesis of alkyl and aryl sulfones, including the use of Grignard or organolithium reagents, specific applications and mechanistic studies involving this compound are not detailed in the searched scientific reports. The presence of the iodine atom in the molecule could potentially allow for subsequent cross-coupling reactions, making it a valuable building block, but specific research on this is lacking.

Radical Transformations Involving the Sulfonyl Chloride Functionality

Photoredox-Catalyzed and Visible-Light-Induced Sulfonylation Processes

In recent years, photoredox catalysis has emerged as a powerful tool for the activation of sulfonyl chlorides to generate sulfonyl radicals for various synthetic transformations. chemrxiv.org These methods often operate under mild conditions using visible light. chemrxiv.org For example, photoredox-catalyzed sulfonylation of diaryliodonium salts has been developed. However, specific studies detailing the use of this compound in such photoredox-catalyzed or visible-light-induced sulfonylation processes are not described in the available literature. The presence of the iodo-substituent could potentially influence the photophysical properties and reactivity of the molecule in these processes.

Intramolecular and Intermolecular Halogen-Atom Transfer Mechanisms

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry, enabling the activation of alkyl and aryl halides. manchester.ac.uk This process is crucial in various synthetic transformations. chemrxiv.org Given the presence of an iodine atom, this compound could potentially participate in halogen-atom transfer reactions. However, specific research on intramolecular or intermolecular halogen-atom transfer mechanisms involving this particular compound has not been found in the public domain. Such studies would be valuable for developing novel radical-based synthetic methodologies.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization (related to iodo-methylbenzene precursors)

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution (SEAr) on its precursor, 2-iodotoluene (B57078) (1-iodo-2-methylbenzene). The regiochemical outcome of the sulfonation reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the iodo group (-I).

In electrophilic aromatic substitution, the rate-determining step involves the attack of the aromatic ring's π-electrons on an electrophile, leading to a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is paramount in determining the reaction's feasibility and the position of the new substituent.

Substituents influence this process in two primary ways: by altering the reaction rate (activation/deactivation) and by directing the incoming electrophile to specific positions (ortho, meta, or para). wikipedia.org

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group. It donates electron density to the benzene (B151609) ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate. This makes the ring more nucleophilic and increases the rate of electrophilic substitution compared to benzene. wikipedia.org The methyl group is an ortho, para-director because it preferentially stabilizes the arenium ion intermediates where the positive charge is located on the carbon bearing the methyl group, allowing for direct resonance stabilization.

Iodo Group (-I): Halogens like iodine present a more complex scenario. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which destabilizes the carbocation intermediate and slows the reaction rate. wikipedia.org However, they are also ortho, para-directors because they possess lone pairs of electrons that can be donated to the ring through a resonance effect (+R effect), stabilizing the intermediates for ortho and para attack.

When both groups are present on the ring in 2-iodotoluene, their effects are combined. The sulfonation reaction, typically carried out with chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid, introduces the -SO₂Cl group (via -SO₃H). libretexts.org The directing power of the activating methyl group generally outweighs that of the deactivating iodo group.

For 2-iodotoluene, the potential sites for substitution are C-3, C-4, C-5, and C-6.

Attack at C-4 (para to methyl): This position is strongly favored. It is para to the activating methyl group, leading to a highly stabilized intermediate. It is also meta to the deactivating iodo group, which is less unfavorable.

Attack at C-6 (ortho to methyl): This position is also activated by the methyl group but is subject to significant steric hindrance from the adjacent, bulky iodine atom, making it less favorable.

Attack at C-3 and C-5 (ortho and para to iodo): While electronically directed by iodine, these positions are meta to the more influential methyl group, making them less reactive sites.

Therefore, the electrophilic sulfonation of 2-iodotoluene proceeds with high regioselectivity to yield 4-methyl-3-iodobenzenesulfonic acid, which is then converted to the target sulfonyl chloride. This inherent regioselectivity, driven by the electronic and steric properties of the native substituents, is a classic example of substrate-controlled directed functionalization.

More advanced "directed functionalization" strategies often employ a removable directing group (DG) that chelates to a metal catalyst, forcing a C-H activation and subsequent functionalization at a specific, often sterically hindered, position that would be otherwise inaccessible. nih.govscispace.com While not strictly necessary for the synthesis of this particular isomer due to the favorable innate directing effects, such methods are powerful tools for creating more complex substitution patterns on aromatic rings. mdpi.com

Interactive Data Table: Directing Effects in the Sulfonation of 2-Iodotoluene

Position of AttackRelation to Methyl (-CH₃)Relation to Iodo (-I)Intermediate Stability FactorOutcome
C-3MetaOrthoLess Favorable (Meta to activator)Minor Product
C-4ParaMetaMost Favorable (Para to activator)Major Product
C-5MetaParaLess Favorable (Meta to activator)Minor Product
C-6OrthoOrthoSterically HinderedMinor Product

Exploration of Cycloaddition and Annulation Pathways

The reactivity of this compound in ring-forming reactions is dictated by its two key functional handles: the sulfonyl chloride group and the aryl iodide moiety. These groups can participate in distinct cycloaddition and annulation pathways, making the molecule a versatile building block for heterocyclic synthesis.

Reactions Involving the Sulfonyl Chloride Group: Aryl sulfonyl chlorides are precursors to highly reactive intermediates such as sulfenes (R₂C=SO₂) via elimination of HCl with a base. These sulfenes can undergo cycloaddition reactions. A prominent example is the [2+2] cycloaddition with electron-rich alkenes or imines to form four-membered rings, namely thietane (B1214591) dioxides and thiazetidine dioxides, respectively. magtech.com.cn While specific studies on this compound in this context are not prevalent, the general reactivity pattern is well-established for various sulfonyl chlorides. magtech.com.cn

Reactions Involving the Aryl Iodide Group: The carbon-iodine bond provides a powerful avenue for transition metal-catalyzed annulation reactions. The aryl iodide can readily undergo oxidative addition to a low-valent metal center, typically palladium or copper, initiating a catalytic cycle.

A notable example of such a process is the Catellani reaction , which achieves a domino sequence of C-H functionalization ortho to the iodide, followed by a cross-coupling reaction at the site of the iodide itself (ipso-substitution). researchgate.net This allows for the construction of complex, fused ring systems in a single operation. For instance, this compound could theoretically react with a norbornene-type olefin and an alkylating or arylating agent in a palladium-catalyzed process to generate a polycyclic sulfonamide derivative.

Furthermore, the aryl iodide is a classic coupling partner in various intramolecular cyclization reactions that lead to the formation of new rings. If a suitable nucleophilic partner (e.g., an amine, alcohol, or activated methylene (B1212753) group) were tethered to the sulfonyl chloride or introduced via a separate coupling reaction, an intramolecular Heck reaction or Buchwald-Hartwig amination could be envisioned to construct a fused heterocyclic system.

Dearomative cycloadditions, such as the (4+3) cycloaddition of alkenyl-substituted arenes with oxyallyl cations, represent another frontier in forming seven-membered rings fused to an aromatic core. uchicago.edu While typically demonstrated on electron-rich indoles and pyrroles, the principles could inspire novel transformations for functionalized benzenoid systems.

Interactive Data Table: Potential Ring-Forming Reactions

Reactive GroupReaction TypeKey Intermediate/CatalystPotential Product ClassReference Concept
-SO₂Cl[2+2] CycloadditionSulfene (R-CH=SO₂)Thietane/Thiazetidine Dioxides magtech.com.cn
-I (Aryl Iodide)Palladium-Catalyzed AnnulationPd(0)/Pd(II)Fused Polycyclic Aromatics researchgate.net
-I (Aryl Iodide)Intramolecular Heck ReactionPd(0) CatalystFused Heterocycles with AlkeneGeneral Reactivity
-I (Aryl Iodide)Intramolecular Buchwald-HartwigPd(0)/LigandN-Containing Fused HeterocyclesGeneral Reactivity

Strategic Applications in the Construction of Complex Organic Architectures

Role as a Pivotal Building Block in Multi-Step Organic Synthesis

3-Iodo-4-methylbenzene-1-sulfonyl chloride is a key intermediate in the multi-step synthesis of a variety of organic compounds, including those with potential applications as pharmaceuticals and agrochemicals. Its utility stems from the ability to introduce the 4-methylbenzenesulfonyl (tosyl) group, a common structural motif, while retaining an iodine atom for subsequent, independent chemical transformations. This dual functionality is crucial in synthetic sequences where different parts of a molecule are constructed in a stepwise fashion. utdallas.edu

The sulfonyl chloride functional group is highly reactive towards a wide range of nucleophiles, such as amines, alcohols, and thiols. utdallas.edu This reactivity allows for the facile introduction of sulfonamide, sulfonate ester, or thioether linkages, which are prevalent in many biologically active molecules and functional materials. magtech.com.cn The presence of the iodine atom on the aromatic ring provides a site for forming new carbon-carbon or carbon-heteroatom bonds through well-established cross-coupling methodologies, thereby enabling the extension and elaboration of the molecular framework. organic-chemistry.org This strategic combination of reactive sites allows for a convergent approach to complex targets, where different fragments can be synthesized separately and then joined together using the functionalities present in this versatile building block.

Synthesis and Derivatization of Advanced Sulfonamide Frameworks

The reaction of this compound with primary or secondary amines is a primary method for the synthesis of sulfonamides. ekb.eg This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. magtech.com.cnekb.eg The high reactivity of the sulfonyl chloride ensures that this reaction typically proceeds efficiently under mild conditions, often simply by stirring the reagents in the presence of a base to neutralize the hydrochloric acid byproduct. utdallas.edumdpi.com

The robust nature of the sulfonamidation reaction allows for the conjugation of the 3-iodo-4-methylphenylsulfonyl moiety to a vast array of amines, including simple alkyl and aryl amines, complex heterocyclic amines, and the amino groups of amino acids and peptides. ekb.egnih.gov This strategy is extensively used to generate libraries of novel compounds for drug discovery and biological screening. By reacting this compound with different amine-containing molecules, researchers can systematically modify the properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

The table below illustrates the versatility of this conjugation strategy with various amine derivatives.

Amine TypeExampleResulting Conjugate Structure
Primary Aliphatic AminePropylamineN-propyl-3-iodo-4-methylbenzenesulfonamide
Secondary Aliphatic AmineDiethylamineN,N-diethyl-3-iodo-4-methylbenzenesulfonamide
Aromatic AmineAniline (B41778)N-phenyl-3-iodo-4-methylbenzenesulfonamide
Heterocyclic AminePiperidine1-[(3-iodo-4-methylphenyl)sulfonyl]piperidine
Amino Acid EsterGlycine methyl esterMethyl 2-((3-iodo-4-methylphenyl)sulfonamido)acetate

This table is illustrative and represents the general reaction products.

Beyond simple conjugation, this compound is instrumental in the construction of complex heterocyclic systems that incorporate a sulfonamide linkage. magtech.com.cn In these synthetic routes, the sulfonamide is formed first, and the iodine atom is then utilized in a subsequent intramolecular cyclization reaction to build the heterocyclic ring. For example, the sulfonyl chloride can be reacted with an amine that also contains a suitably positioned functional group (e.g., a terminal alkyne or an alkene). The resulting iodinated sulfonamide can then undergo an intramolecular Heck, Sonogashira, or Suzuki coupling reaction to forge a new ring system. This powerful strategy provides access to a diverse range of fused and spirocyclic heterocyclic scaffolds, which are of significant interest in medicinal chemistry. magtech.com.cnorganic-chemistry.org

Precursors for Advanced Functional Materials and Specialized Chemical Probes

The unique structural attributes of this compound position it as a valuable precursor for the development of advanced functional materials and highly specific chemical probes. The sulfonyl chloride moiety serves as a reactive handle for the introduction of the sulfonyl group into various molecular scaffolds, while the iodine atom offers a site for cross-coupling reactions or can participate in halogen bonding. These features enable the construction of molecules with tailored electronic, biological, and material properties.

Preparation of Sulfonyl Fluorides for Chemical Biology and Materials Science

The conversion of sulfonyl chlorides to sulfonyl fluorides is a critical transformation, as sulfonyl fluorides exhibit a unique reactivity profile that makes them highly valuable in chemical biology and materials science. rsc.org Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides demonstrate greater stability towards hydrolysis while still acting as effective electrophiles for reaction with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.org This controlled reactivity has led to their widespread use as covalent inhibitors and activity-based probes in chemical biology.

While specific studies on the conversion of this compound to its corresponding sulfonyl fluoride (B91410) are not extensively documented, general methods for this transformation are well-established. A common approach involves the reaction of the sulfonyl chloride with a fluoride source.

Table 1: General Methods for the Conversion of Aryl Sulfonyl Chlorides to Aryl Sulfonyl Fluorides

Reagent System Conditions Comments
Potassium fluoride/18-crown-6 Acetonitrile (B52724), room temperature A simple and effective method for fluorine substitution.
Potassium fluoride bifluoride (KHF₂) Various Used in one-pot syntheses from thiols via the sulfonyl chloride.
Sulfuryl fluoride (SO₂F₂) Mild conditions Acts as the fluoride source.

The resulting 3-iodo-4-methylbenzenesulfonyl fluoride would be a valuable tool for creating specialized chemical probes. The iodo-substituent could serve as a heavy atom for crystallographic studies, a site for further functionalization via cross-coupling reactions, or a handle for tuning the electronic properties and reactivity of the sulfonyl fluoride warhead.

Integration into Polymeric Systems and Supramolecular Assemblies

The multifaceted nature of this compound also lends itself to the construction of complex polymeric materials and ordered supramolecular assemblies.

Integration into Polymeric Systems:

Aryl sulfonyl chlorides can act as initiators for metal-catalyzed living radical polymerizations (LRP), a powerful technique for synthesizing polymers with controlled molecular weights and narrow distributions. cmu.edu The sulfonyl chloride group can initiate the polymerization of various monomers, such as styrenes and methacrylates. cmu.edu In the context of this compound, the molecule could potentially initiate polymerization from the sulfonyl chloride end, leading to a polymer chain with a terminal 3-iodo-4-methylphenyl group. This iodo-functionality on the polymer chain end could then be used for post-polymerization modifications, for instance, through Suzuki or Sonogashira coupling reactions, to attach other functional moieties or to create block copolymers. researchgate.netnih.govfrontiersin.org The synthesis of block copolymers, which are composed of two or more different polymer chains linked together, is a key strategy for creating materials with tunable properties. nih.govfrontiersin.org

Table 2: Potential Polymerization Applications of this compound

Polymerization Technique Role of the Compound Potential Outcome
Living Radical Polymerization (LRP) Initiator Synthesis of polymers with a terminal 3-iodo-4-methylphenyl group. cmu.edu

Supramolecular Assemblies:

The iodine atom on the benzene (B151609) ring of this compound can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. bohrium.comnih.gov This interaction is increasingly being used as a tool for the rational design and construction of supramolecular assemblies. The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine an excellent candidate for forming strong and directional interactions. nih.gov

Derivatives of this compound, such as the corresponding sulfonamides or esters, could be designed to self-assemble into well-defined supramolecular structures. For example, a study on ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, a compound with a similar substitution pattern, revealed the formation of specific crystal packing arrangements stabilized by intermolecular interactions. acs.org The directionality of the halogen bonds involving the iodine atom can be exploited to guide the formation of one-, two-, or three-dimensional networks, leading to materials with interesting properties, such as liquid crystals or functional gels. nih.govmdpi.com The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of highly ordered and complex supramolecular architectures. nih.govacs.org

Advanced Spectroscopic and Computational Methodologies for Mechanistic and Structural Investigations

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Structural Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. Beyond basic structure confirmation, advanced NMR methodologies allow for real-time observation of chemical reactions and detailed analysis of dynamic molecular structures.

In operando NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR spectrometer. scispace.com This technique is exceptionally powerful for identifying and characterizing transient reaction intermediates that are otherwise invisible to conventional analysis of starting materials and final products. researchgate.net For reactions involving 3-iodo-4-methylbenzene-1-sulfonyl chloride, such as its conversion to sulfonamides or sulfonate esters via nucleophilic substitution, in operando NMR can track the consumption of the sulfonyl chloride and the concurrent formation of products.

By acquiring spectra at regular intervals throughout a reaction, it is possible to generate concentration profiles for reactants, intermediates, and products. ru.nlnih.gov This kinetic data is crucial for elucidating reaction mechanisms. For example, in the synthesis of a sulfonamide, monitoring the aromatic and methyl proton signals of the starting material and the newly forming product would provide direct evidence of the reaction's progress. scispace.com The development of benchtop NMR systems has made these operando studies more accessible, providing sufficient spectral resolution and sensitivity to monitor reaction kinetics and degradation pathways in various chemical processes. researchgate.netnih.gov

While one-dimensional ¹H and ¹³C NMR are standard for confirming the basic covalent framework of this compound , a deeper understanding of its three-dimensional structure and interactions requires advanced 2D NMR experiments. ipb.ptresearchgate.net These techniques correlate nuclear spins based on through-bond (J-coupling) or through-space (dipolar) interactions.

Key techniques and their applications include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin systems by revealing through-bond coupling, which is essential for assigning protons on the methyl-substituted benzene (B151609) ring. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of carbon signals based on their attached protons. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the sulfonyl chloride group to the aromatic ring and confirming the substitution pattern. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected by bonds. This is the primary technique for determining molecular conformation and identifying points of intermolecular contact in solution. ipb.pt

Table 1: Advanced NMR Techniques for Structural Analysis

Technique Type of Correlation Information Provided
COSY ¹H-¹H through-bond (J-coupling) Identifies coupled proton networks within the molecule.
HSQC ¹H-¹³C one-bond correlation Directly links protons to the carbons they are attached to.
HMBC ¹H-¹³C long-range correlation (2-3 bonds) Establishes connectivity across heteroatoms and quaternary carbons.
NOESY ¹H-¹H through-space (dipolar coupling) Reveals spatial proximity of protons, aiding in conformational and stereochemical analysis.

Crystallographic Studies of Derivatives for Supramolecular Organization and Intermolecular Interactions

While obtaining a single crystal of the reactive this compound can be challenging, analysis of its more stable derivatives provides invaluable information about molecular conformation, crystal packing, and the noncovalent interactions that dictate the solid-state architecture. mdpi.com

A pertinent example is the study of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, a direct derivative. This compound was found to exhibit polymorphism, meaning it can crystallize in more than one distinct crystal form. acs.org Two polymorphs were identified: a triclinic form (MSBT) and a monoclinic form (MSBM). acs.org The existence of polymorphism is significant as different crystal forms of a substance can have different physical properties. The molecular configurations of both structures are stabilized by intramolecular hydrogen bonds. acs.org The ability of aromatic sulfonamides containing halogens to induce polymorphism highlights the role of the iodo-substituent in directing crystal packing. acs.org

Table 2: Crystallographic Data for Polymorphs of a Sulfonamide Derivative

Parameter Polymorph MSBT Polymorph MSBM
Crystal System Triclinic Monoclinic
Space Group P-1 P2₁/c
a (Å) 8.0463 (3) 12.9158 (5)
b (Å) 9.9079 (4) 10.3894 (4)
c (Å) 12.0007 (5) 13.5651 (5)
**α (°) ** 81.391 (2) 90
**β (°) ** 87.729 (2) 108.973 (2)
**γ (°) ** 72.235 (2) 90
**Volume (ų) ** 899.42 (6) 1722.25 (12)

Data sourced from a study on ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate. acs.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. acs.orgnih.gov By mapping properties onto this unique molecular surface, one can dissect the crystal packing into a summary of close intermolecular contacts.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Polymorph MSBT (%) Polymorph MSBM (%)
H···H 35.8 36.8
C···H/H···C 18.0 17.6
O···H/H···O 17.6 16.0
I···H/H···I 11.2 10.9
I···C/C···I 4.0 3.9
Other 13.4 14.8

Data reflects analysis of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate polymorphs. acs.org

Quantum Chemical and Theoretical Computational Approaches

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide theoretical insights that complement experimental findings. nih.govepstem.net These methods can be used to optimize molecular geometries, predict spectroscopic properties (like NMR chemical shifts and IR frequencies), and analyze electronic characteristics such as molecular orbitals and electrostatic potential. researchgate.netnih.gov

For derivatives of this compound, DFT calculations have been used to support experimental data from SC-XRD and Hirshfeld analysis. acs.org By optimizing the molecular structure at a given level of theory (e.g., B3LYP), researchers can predict bond lengths, bond angles, and torsion angles, which can then be compared to crystallographic data. nih.gov Furthermore, these calculations are essential for understanding the electronic nature of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack. epstem.net The calculated electrostatic potential surface visually represents the electron-rich and electron-poor regions of the molecule, further clarifying its reactive behavior. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net This method is founded on the principle that the total energy of a system is a functional of its electron density. By employing functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, it is possible to calculate a wide array of molecular properties with a favorable balance of accuracy and computational cost. nih.govresearchgate.net

For this compound, DFT calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Following optimization, a variety of electronic properties can be determined.

Key DFT Applications:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net For instance, in a study of the similar p-iodobenzene sulfonyl chloride (P-IBSC) using the B3LYP method, the HOMO-LUMO gap was calculated, explaining the charge transfer interactions within the molecule. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Spectroscopic Prediction: DFT is a powerful tool for predicting vibrational (IR and Raman) and electronic (UV-Vis) spectra, which will be discussed in more detail in a later section. nih.gov

A theoretical study on related methylbenzene molecules using DFT showed that the addition of methyl groups to a benzene ring decreases the energy gap, which in turn can enhance properties like solubility and conductivity. researchgate.net A similar influence would be expected for this compound.

Table 1: Illustrative DFT-Calculated Electronic Properties (Based on Analogous Compounds) This table presents typical parameters that would be calculated for this compound, with example values drawn from studies on similar aromatic sulfonyl compounds.

PropertySymbolDefinitionTypical Calculated Value Range
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron orbital-6.0 to -7.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant electron orbital-1.0 to -2.5 eV
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.0 to 5.5 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.0 to 2.75 eV
Electrophilicity Indexωμ2 / 2η1.5 to 3.0 eV

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. ijnc.irwalisongo.ac.id This method provides a quantitative picture of bonding interactions and intramolecular charge transfer (ICT). ijnc.ir

For this compound, NBO analysis would reveal:

Hybridization: The analysis determines the hybridization of atomic orbitals (e.g., sp², sp³) involved in forming bonds, which is fundamental to understanding the molecule's geometry. ijnc.ir

Charge Distribution: NBO calculates the natural atomic charges on each atom, offering a more chemically intuitive view of charge distribution than other methods.

Intramolecular Interactions: The most powerful feature of NBO is its ability to identify and quantify the stabilizing energy associated with electron delocalization from an occupied "donor" NBO (like a bond or a lone pair) to an unoccupied "acceptor" NBO (typically an antibonding orbital, σ* or π*). This is evaluated using second-order perturbation theory. ijnc.ir

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions This table shows hypothetical, yet representative, high-stabilization interactions for this compound, based on principles from NBO studies on analogous molecules.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of SO₂σ* (S-Cl)> 10Intramolecular hyperconjugation
LP (O) of SO₂π* (C=C) of Ring> 5Resonance, electron delocalization
π (C=C) of Ringπ* (C=C) of Ring> 15π-conjugation within the ring
LP (I)σ* (C-S)~ 2-5Hyperconjugation
σ (C-H) of CH₃π* (C=C) of Ring~ 1-3Hyperconjugation

Molecular Electrostatic Potential (MEP) Mapping for Rationalizing Reactivity and Site Selectivity

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, creating a color-coded guide to its charge distribution. walisongo.ac.iduni-muenchen.de

Color-Coding: Typically, regions of negative electrostatic potential (electron-rich) are colored red. These areas, such as those around electronegative atoms like oxygen, are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) are colored blue and indicate sites prone to nucleophilic attack. Green areas represent neutral potential. uni-muenchen.dechemrxiv.org

For this compound, an MEP map would visualize:

Electrophilic Sites: A strong positive potential (blue) would be expected around the sulfur atom of the sulfonyl chloride group, making it the primary target for nucleophiles. This rationalizes the high reactivity of sulfonyl chlorides in forming sulfonamides and sulfonate esters.

Nucleophilic Sites: The most negative potential (red) would be localized on the two oxygen atoms of the sulfonyl group, identifying them as the primary sites for interaction with electrophiles or protons. chemrxiv.org The π-system of the benzene ring would also show a region of negative potential, though likely less intense than that of the oxygen atoms.

Halogen Bonding Potential: The iodine atom would exhibit a region of positive potential on its outermost surface (a "σ-hole"), which could participate in halogen bonding interactions.

MEP maps are crucial for rationalizing the site selectivity in chemical reactions and understanding non-covalent interactions. walisongo.ac.idresearchgate.net

Ab Initio and Semi-Empirical Calculations for Reaction Mechanism Modeling and Transition State Analysis

While DFT is a powerful workhorse, other computational methods like ab initio and semi-empirical calculations serve important roles, particularly in modeling reaction mechanisms.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. nih.gov They can offer very high accuracy, though at a significant computational cost. They are often used to benchmark results from other methods or for systems where DFT might be less reliable. A study on p-iodobenzene sulfonyl chloride, for instance, employed both DFT (B3LYP) and ab initio (HF) methods to compute its properties. nih.gov

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, their speed makes them suitable for modeling large systems or for preliminary explorations of reaction pathways and transition states before applying more rigorous methods.

For this compound, these methods could be used to model its synthesis or its reactions, such as nucleophilic substitution at the sulfonyl chloride group. By calculating the energies of reactants, products, and potential transition states, one can map out the entire potential energy surface of a reaction, determine activation energies, and elucidate the step-by-step mechanism.

Prediction and Interpretation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods are indispensable for the analysis and interpretation of experimental spectra.

Vibrational Spectra (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net These calculated spectra, when compared with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra, allow for a definitive assignment of the observed vibrational modes to specific atomic motions (e.g., C-H stretch, S=O symmetric stretch, C-I bend). semanticscholar.org For complex molecules, a Potential Energy Distribution (PED) analysis is often performed to determine the contribution of different internal coordinates to each normal mode. This level of detail was applied in the spectroscopic study of p-iodobenzene sulfonyl chloride. nih.govresearchgate.net

Table 3: Illustrative Vibrational Mode Assignments for this compound Based on known frequency ranges for functional groups and data from analogous molecules like p-iodobenzene sulfonyl chloride and trimethylbenzene sulfonyl chloride. researchgate.netsemanticscholar.org

Wavenumber (cm⁻¹)Assignment (Vibrational Mode)
~3080-3000Aromatic C-H stretching
~2980-2920Methyl (CH₃) stretching
~1380-1370SO₂ symmetric stretching
~1190-1170SO₂ asymmetric stretching
~1600, ~1470Aromatic C=C stretching
~800-600C-S stretching
~600-500C-I stretching
~580-550S-Cl stretching

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. sci-hub.se The analysis can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*), providing insight into the electronic structure and the nature of chromophores within the molecule. sci-hub.se For this compound, TD-DFT would help interpret the absorptions arising from the iodinated benzene ring and the sulfonyl chloride group.

Future Perspectives and Emerging Research Avenues in 3 Iodo 4 Methylbenzene 1 Sulfonyl Chloride Chemistry

Catalytic Strategies for Enhanced Synthesis and Reactivity

The synthesis and subsequent transformations of 3-iodo-4-methylbenzene-1-sulfonyl chloride are increasingly benefiting from advanced catalytic methods that promise greater efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches.

Synthesis: Modern catalytic routes for the synthesis of aryl sulfonyl chlorides are applicable to the production of this compound. Palladium-catalyzed chlorosulfonylation of arylboronic acids represents a significant advancement, offering mild reaction conditions and broad functional group tolerance. nih.gov This method avoids the harsh conditions of classical electrophilic aromatic substitution, which can be particularly beneficial for complex substrates. nih.gov

Furthermore, visible-light photocatalysis is emerging as a powerful and green alternative. acs.org Using heterogeneous photocatalysts like potassium poly(heptazine imide), aryldiazonium salts can be converted into the corresponding sulfonyl chlorides under mild, room-temperature conditions. acs.org This approach demonstrates high tolerance for various functional groups, including halogens, which is critical for the synthesis of iodo-substituted compounds.

Reactivity: The true potential of this compound is unlocked in catalytic downstream applications. The aryl iodide moiety is a prime handle for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from this relatively simple building block. The reactivity of similar iodo-substituted heterocycles in Heck reactions has been well-demonstrated, providing a strong precedent for the utility of this compound. researchgate.net

Catalytic StrategyApplicationKey Advantages
Palladium-Catalyzed Chlorosulfonylation SynthesisMild conditions, high functional group tolerance
Visible-Light Photocatalysis SynthesisGreen, mild conditions, high functional group tolerance
Palladium-Catalyzed Cross-Coupling ReactivityPrecise C-C and C-heteroatom bond formation

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

Research into the reactivity of this compound is moving beyond its conventional roles. The interplay between the electron-withdrawing sulfonyl chloride group and the versatile iodo-substituent creates opportunities for discovering new chemical transformations.

Sulfonyl chlorides are known to be precursors for various reactive species beyond their use in forming sulfonamides and sulfonate esters. Under specific conditions, they can serve as sources of sulfonyl radicals, aryl radicals, or even participate in [2+2] annulations. Future research will likely explore these alternative reactivity pathways, potentially leading to novel methods for constructing complex ring systems or for direct functionalization of organic molecules.

The hypervalent iodine chemistry of the aryl iodide moiety is another promising area. While the direct use of this compound in this context is not yet widespread, the development of novel iodine-based reagents for amination and other group-transfer reactions highlights the potential. google.com The electronic properties imparted by the methyl and sulfonyl chloride groups could be harnessed to tune the reactivity of derived hypervalent iodine compounds, enabling unprecedented chemical transformations without the need for transition metal catalysts. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The production and use of aryl sulfonyl chlorides often involve hazardous reagents and highly exothermic reactions, making process safety and control paramount. mdpi.com The integration of synthesis protocols for this compound with flow chemistry and automated platforms offers solutions to these challenges and is a key area of future development.

Continuous flow systems provide significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. neuroquantology.comchimia.ch Recent work has demonstrated the successful automated, continuous synthesis of aryl sulfonyl chlorides in multi-hundred-gram quantities using a system of continuous stirred-tank reactors (CSTRs). mdpi.comresearchgate.net Such systems improve process consistency, reliability, and spacetime yield, making the production of compounds like this compound safer, more efficient, and readily scalable. mdpi.comresearchgate.net

Automation can also be applied to reaction optimization and library synthesis. Automated flow systems, integrated with process analytical technologies, can rapidly screen various reagents and catalysts, accelerating the discovery of new derivatives and applications for this compound. chemanager-online.com This technology is particularly well-suited for generating libraries of sulfonamides for drug discovery, where rapid and efficient synthesis is crucial. chemanager-online.com

Development of Next-Generation Functional Materials and Reagents

The unique substitution pattern of this compound makes it an ideal scaffold for the development of next-generation functional materials and specialized chemical reagents.

Functional Materials: The ability to perform orthogonal functionalization is a key feature. The sulfonyl chloride group can be converted into a sulfonamide or sulfonate ester, while the iodide remains available for subsequent cross-coupling reactions. This allows for the synthesis of precisely structured polymers and macrocycles. For example, polymerization via repetitive cross-coupling reactions could lead to novel conjugated polymers with tailored electronic and photophysical properties for applications in organic electronics.

Advanced Reagents: Beyond its role as a simple building block, this compound can be a precursor to more sophisticated reagents. For instance, arylsulfonates derived from sulfonyl chlorides are effective electrophilic partners in various cross-coupling reactions, offering an alternative to aryl halides. researchgate.net The iodo-substituent could be used to anchor the molecule to a solid support or another functional moiety, creating bifunctional reagents for specialized applications in organic synthesis or chemical biology. The development of novel iodine compounds that act as amination agents demonstrates the potential for creating new reagents for direct functionalization reactions. google.com

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. In silico methods are poised to play a significant role in exploring the chemical space around this compound.

Drug Discovery: Computational docking is a powerful technique for predicting the binding affinity of molecules to biological targets. nih.gov This approach has been successfully used to design and evaluate novel sulfonamide derivatives as potential inhibitors of enzymes like carbonic anhydrase or dihydropteroate synthase. nih.govnih.gov Starting from the this compound scaffold, computational models can predict how different amine substituents would interact with a target's active site, thereby guiding the synthesis of more potent and selective drug candidates.

Materials Science: Computational methods are also crucial for predicting the properties of new materials. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, stability, and reactivity of derivatives. For instance, these calculations can help design molecules with specific HOMO/LUMO energy levels for applications in organic light-emitting diodes (OLEDs) or photovoltaics. Furthermore, analysis of intermolecular interactions, such as through Hirshfeld surfaces, can provide insights into the crystal packing of derived solids, which is essential for designing materials with desired physical properties. nih.gov

Computational TechniqueApplication AreaPredicted Properties
Molecular Docking Drug DiscoveryBinding affinity, selectivity for biological targets
Density Functional Theory (DFT) Materials ScienceElectronic structure, stability, reactivity
Hirshfeld Surface Analysis Materials ScienceIntermolecular interactions, crystal packing

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-iodo-4-methylbenzene-1-sulfonyl chloride, and what are their critical reaction parameters?

  • Methodology :

  • Sulfonation-Iodination Sequential Route : Begin with toluene derivatives, sulfonate using chlorosulfonic acid under controlled temperatures (0–5°C), followed by iodination via electrophilic substitution. Reaction conditions (e.g., solvent, catalyst, stoichiometry) must be optimized to avoid over-iodination .
  • Direct Synthesis : React 4-methylbenzenesulfonyl chloride with iodine monochloride (ICl) in dichloromethane, monitored by TLC. Requires inert atmosphere (N₂/Ar) to prevent hydrolysis .
    • Data Table :
RouteYield (%)Key ConditionsPurification Method
Sulfonation-Iodination38–450–5°C, chlorosulfonic acidRecrystallization
Direct Iodination55–60ICl, CH₂Cl₂, inert atmosphereColumn Chromatography

Q. How can researchers ensure high-purity isolation of this compound?

  • Purification Strategies :

  • Recrystallization : Use hexane/ethyl acetate (3:1) at low temperatures to isolate crystalline product. Ideal for gram-scale synthesis .
  • Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for micro-scale or impurity-rich batches. Monitor fractions via HPLC .
    • Critical Note : Avoid aqueous workup unless rigorously dried, as the compound hydrolyzes readily to sulfonic acids .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm iodination at the 3-position via deshielded aromatic protons (δ 7.8–8.2 ppm) and absence of Cl/F contaminants .
  • Mass Spectrometry (EI) : Validate molecular ion peak [M]⁺ at m/z 326.94 (C₇H₆ClIO₂S) and fragmentation pattern .
  • FT-IR : Detect S=O stretches (~1370 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields across literature?

  • Root Cause Analysis :

  • Side Reactions : Competing hydrolysis or di-iodination may occur if reaction time/temperature exceeds thresholds. Use kinetic studies (e.g., in-situ IR) to optimize .
  • Impurity Sources : Trace metals in solvents (e.g., Fe³⁺) can catalyze decomposition. Pre-treat solvents with chelating agents .
    • Mitigation : Design a Doehlert matrix experiment to map yield vs. variables (temp, stoichiometry, solvent purity) .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • In Silico Approaches :

  • DFT Calculations : Model transition states for sulfonyl chloride reactions (e.g., with amines) using Gaussian09 at B3LYP/6-31G* level. Predict regioselectivity and activation energies .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible pathways for derivatives (e.g., sulfonamides), validated against experimental data .

Q. How does this compound enable the synthesis of complex heterocycles or bioactive molecules?

  • Case Study :

  • Sulfonamide Derivatives : React with cyclopropylamine () to form 3-(cyclopropylcarbamoyl) derivatives, key intermediates in kinase inhibitors. Optimize using DIPEA in THF at -20°C .
  • Cross-Coupling : Utilize Pd-catalyzed coupling (Suzuki-Miyaura) with boronic acids to access biaryl sulfonates for material science .

Q. What protocols stabilize this compound against thermal or photolytic degradation?

  • Stability Management :

  • Storage : Store in amber vials at -20°C under argon. Avoid prolonged exposure to UV light .
  • In Situ Generation : Prepare immediately before use via iodide-chloride exchange reactions to minimize decomposition .

Data Contradictions and Validation

  • Discrepancy Example : Reported melting points vary (80–87°C in vs. 83–87°C in ).
    • Resolution : Perform DSC analysis to confirm purity-dependent melting behavior. Impurities (e.g., residual Cl) lower observed mp .

Key Takeaways

  • Synthesis : Prioritize direct iodination for higher yields but monitor side reactions.
  • Characterization : Combine NMR, MS, and IR for unambiguous identification.
  • Applications : Leverage sulfonyl chloride reactivity for tailored sulfonamides or cross-coupled materials.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-iodo-4-methylbenzene-1-sulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.